Ethyl N-(Benzylcarbamoyl)glycinate
Description
Ethyl N-(Benzylcarbamoyl)glycinate is a glycine derivative characterized by a benzylcarbamoyl group attached to the nitrogen atom of glycine, with an ethyl ester moiety at the carboxyl terminus. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and hydrogen-bonding capacity via the carbamoyl functionality. Applications of such compounds span pharmaceutical intermediates, peptide nucleic acid (PNA) synthesis, and chemical biology research .
Properties
CAS No. |
91558-02-0 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(benzylcarbamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)9-14-12(16)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,16) |
InChI Key |
JOGHOEBNQXZSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(Benzylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(Benzylcarbamoyl)glycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Major Products Formed
Hydrolysis: Produces benzylcarbamoyl glycine and ethanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Produces corresponding oxides or amines.
Scientific Research Applications
Ethyl N-(Benzylcarbamoyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications
Mechanism of Action
The mechanism of action of Ethyl N-(Benzylcarbamoyl)glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon metabolic conversion. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Structural Variations and Reactivity: this compound’s benzylcarbamoyl group distinguishes it from simpler analogs like Ethyl (benzylamino)acetate, which lacks the carbamoyl functionality. This difference likely enhances hydrogen-bonding interactions, making the former more suitable for targeted drug delivery systems . The cyano and pyridinyl groups in compound 7 (from ) introduce electron-withdrawing effects, increasing reactivity in heterocyclic synthesis compared to the carbamoyl group in the target compound .
Ethyl (benzylamino)acetate has a well-defined boiling point (140–142°C/10 mm) and density (1.048), whereas brominated analogs likely have higher molecular weights and lower solubility .
Chiral derivatives like Ethyl (R)-N-(1-phenylethyl)glycinate are restricted to non-fragrance/flavor applications, highlighting regulatory constraints absent in the benzylcarbamoyl variant .
Synthetic Efficiency :
- Compound 7 () achieves an 88% yield using ethyl glycinate hydrochloride and Bredereck’s reagent, suggesting that similar methods could optimize the synthesis of this compound .
Biological Activity
Ethyl N-(Benzylcarbamoyl)glycinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features, which include a benzyl group and a carbamoyl moiety attached to the glycine backbone. The synthesis typically involves the reaction of ethyl glycinate with benzyl isocyanate, followed by purification through column chromatography. The structure can be represented as follows:
Anticoagulant Properties
Recent studies have highlighted the anticoagulant properties of this compound. It functions primarily by inhibiting specific enzymes in the coagulation cascade, which prevents thrombus formation. This mechanism is particularly relevant for patients requiring anticoagulation therapy without the dietary restrictions associated with traditional anticoagulants like warfarin.
Table 1: Comparison of Anticoagulant Activity
| Compound | Mechanism of Action | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | Inhibition of coagulation enzymes | 5.0 | |
| Warfarin | Vitamin K antagonist | 0.5 |
Anti-inflammatory Effects
In addition to its anticoagulant activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vitro, suggesting applications in conditions where inflammation plays a critical role, such as arthritis and cardiovascular diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Study on Thrombosis : A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus size compared to controls. The results indicated a clear dose-dependent response, supporting its efficacy as an anticoagulant .
- In Vitro Studies : In vitro assays using human plasma demonstrated that this compound effectively inhibited thrombin generation, further confirming its potential as a safer alternative to existing anticoagulants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
